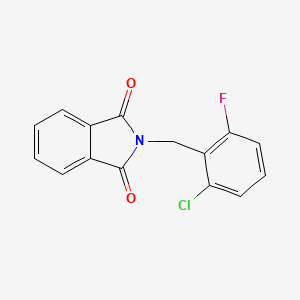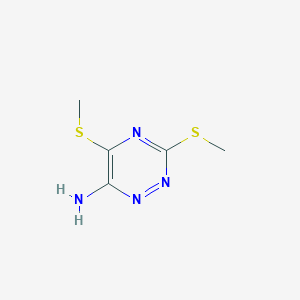
3,5-Bis(methylthio)-1,2,4-triazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methylthio)-1,2,4-triazin-6-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two methylthio groups at positions 3 and 5, and an amine group at position 6 of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with methylthiolate ions, followed by the introduction of an amine group at the 6-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of a base like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylthio)-1,2,4-triazin-6-amine can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Functionalized triazine derivatives with different substituents at the 6-position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Bis(methylthio)-1,2,4-triazin-6-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine compounds.
3,5-Bis(trifluoromethyl)-1,2,4-triazine: Known for its unique chemical properties due to the presence of trifluoromethyl groups.
6-Amino-1,3,5-triazine-2,4-dithiol: Another triazine derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-bis(methylsulfanyl)-1,2,4-triazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c1-10-4-3(6)8-9-5(7-4)11-2/h1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKEQFMMUALBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=NC(=N1)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
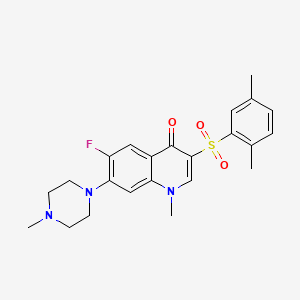
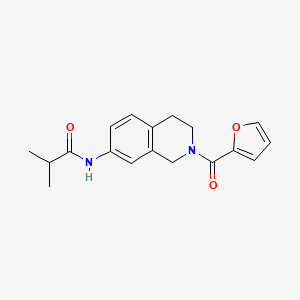

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)
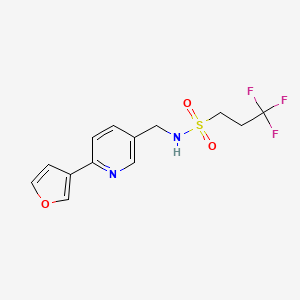
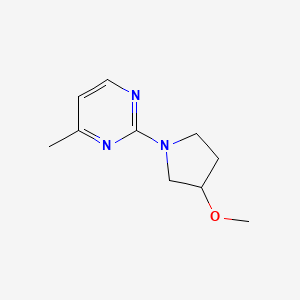
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
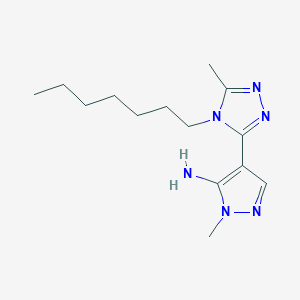
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2648416.png)
![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)
